molecular formula C7H13NO2S B071194 1,1-dioxo-N-prop-2-enylthiolan-3-amine CAS No. 194788-58-4

1,1-dioxo-N-prop-2-enylthiolan-3-amine

Cat. No.: B071194
CAS No.: 194788-58-4
M. Wt: 175.25 g/mol
InChI Key: OYOKNASZLZRFFM-UHFFFAOYSA-N
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Description

1,1-dioxo-N-prop-2-enylthiolan-3-amine is an organic compound characterized by a thiolane ring with a prop-2-enyl group attached to the nitrogen atom and two oxo groups on the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-N-prop-2-enylthiolan-3-amine typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an alkylation reaction using prop-2-enyl halides and a base.

    Oxidation to Form Oxo Groups: The sulfur atom in the thiolane ring is oxidized to form the oxo groups using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-N-prop-2-enylthiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the oxo groups back to sulfides.

    Substitution: The prop-2-enyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

1,1-dioxo-N-prop-2-enylthiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1-dioxo-N-prop-2-enylthiolan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo groups and the prop-2-enyl moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,1-dioxo-N-prop-2-enylthiolan-2-amine: Similar structure but with the amine group at a different position.

    1,1-dioxo-N-prop-2-enylthiolan-4-amine: Another positional isomer.

    1,1-dioxo-N-allylthiolan-3-amine: Similar compound with an allyl group instead of a prop-2-enyl group.

Uniqueness

1,1-dioxo-N-prop-2-enylthiolan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,1-dioxo-N-prop-2-enylthiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-4-8-7-3-5-11(9,10)6-7/h2,7-8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOKNASZLZRFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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